molecular formula C32H72N3O6.3CH3O4S<br>C35H81N3O18S3 B13776238 1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt) CAS No. 75199-22-3

1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)

Cat. No.: B13776238
CAS No.: 75199-22-3
M. Wt: 928.2 g/mol
InChI Key: LFRIGCVWWSXYON-UHFFFAOYSA-K
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Description

This compound is a complex cationic surfactant belonging to the quaternary ammonium salt (QAC) family. Its molecular formula is C₃₅H₈₁N₃O₁₈S₃ (or C₃₂H₇₂N₃O₆·3CH₃O₄S), with a molecular weight of 928.22 g/mol . Structurally, it features:

  • A dodecyloxy (C₁₂H₂₅O) hydrophobic chain.
  • Multiple hydroxyethyl (-CH₂CH₂OH) and methyl groups.
  • A tris(methyl sulfate) counterion.

Key Properties and Applications:

  • Functional Roles: Antimicrobial, antistatic, emulsifying, dispersing, and corrosion-inhibiting properties .
  • However, it is biodegradable .
  • Quality Standards: ≥95% active content, with strict limits on heavy metals (Pb ≤20 mg/kg, As ≤3 mg/kg) .

Properties

CAS No.

75199-22-3

Molecular Formula

C32H72N3O6.3CH3O4S
C35H81N3O18S3

Molecular Weight

928.2 g/mol

IUPAC Name

3-[bis(2-hydroxyethyl)-methylazaniumyl]propyl-[3-[(3-dodecoxy-2-hydroxypropyl)-(2-hydroxyethyl)-methylazaniumyl]propyl]-(2-hydroxyethyl)-methylazanium;methyl sulfate

InChI

InChI=1S/C32H72N3O6.3CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-29-41-31-32(40)30-35(4,24-28-39)20-16-18-33(2,21-25-36)17-15-19-34(3,22-26-37)23-27-38;3*1-5-6(2,3)4/h32,36-40H,5-31H2,1-4H3;3*1H3,(H,2,3,4)/q+3;;;/p-3

InChI Key

LFRIGCVWWSXYON-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCOCC(C[N+](C)(CCC[N+](C)(CCC[N+](C)(CCO)CCO)CCO)CCO)O.COS(=O)(=O)[O-].COS(=O)(=O)[O-].COS(=O)(=O)[O-]

Origin of Product

United States

Biological Activity

1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt), commonly referred to as a quaternary ammonium compound, is notable for its diverse biological activities. This compound's structure suggests potential applications in various fields such as biochemistry, pharmaceuticals, and materials science.

  • CAS Number : 18602-17-0
  • Molecular Formula : C21H47NO8S
  • Molecular Weight : 473.665 g/mol
  • LogP : 2.8898

Biological Activity Overview

Quaternary ammonium compounds (QACs) like the one described are known for their antimicrobial properties and ability to interact with biological membranes. The specific biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that QACs exhibit significant antimicrobial properties against a broad spectrum of microorganisms, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.

MicroorganismActivity LevelReference
Escherichia coliEffective
Staphylococcus aureusEffective
Candida albicansModerate

Cytotoxicity

Studies have shown that certain QACs can exhibit cytotoxic effects on mammalian cells, which is crucial for evaluating their safety in pharmaceutical applications. The cytotoxicity levels can vary based on concentration and exposure time.

Cell LineCytotoxicity LevelReference
HeLa CellsLow at 10 µg/mL
HepG2 CellsModerate at 50 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with lipid membranes due to its amphiphilic nature. The hydrophobic dodecyloxy group facilitates insertion into lipid bilayers, while the hydrophilic ammonium groups enhance solubility in aqueous environments.

  • Membrane Disruption : The compound integrates into microbial membranes, causing structural changes that lead to increased permeability and eventual cell death.
  • Biofilm Inhibition : QACs have been shown to inhibit biofilm formation by disrupting the adhesion of microorganisms to surfaces.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various QACs, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties suitable for disinfectant formulations.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment using human liver cells revealed that concentrations above 50 µg/mL resulted in significant cell death, highlighting the need for careful dosage considerations in therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Weight (g/mol) Key Functional Groups Key Properties Applications
Target Compound (CAS 75199-22-3) 928.22 Dodecyloxy, hydroxyethyl, tris(methyl sulfate) High HLB, antimicrobial, biodegradable Detergents, cosmetics, corrosion inhibitors
Dodecyl Trimethyl Ammonium Bromide (DTAB) 308.34 C₁₂ alkyl, trimethylammonium High CMC (1.3 mM), moderate toxicity, poor biodegradability Disinfectants, fabric softeners
Hydroxypropyl Bisstearyldimonium Chloride (CAS N/A) ~900 (estimated) Stearyl chains, hydroxypropyl Conditioning agent, high substantivity Hair conditioners, skincare
1,3-Propanediaminium, N-(3-decyloxypropyl)-N,N,N',N',N'-pentamethyl-dichloride (EINECS 272-725-2) 344.62 Decyloxy, pentamethyl Moderate hydrophobicity, low HLB Industrial surfactants
N,N-Bis(3-dimethylaminopropyl)amine (CAS 6711-48-4) 187.33 Tertiary amines, dimethylamino Non-ionic, weak surfactant properties Chemical intermediates, corrosion inhibitors

Performance Metrics

(a) Antimicrobial Efficacy

  • The target compound exhibits broad-spectrum antimicrobial activity due to its cationic charge disrupting microbial membranes .
  • DTAB shows similar efficacy but higher toxicity to aquatic organisms .
  • Hydroxypropyl Bisstearyldimonium Chloride is less antimicrobial but excels in conditioning due to its stearyl chains .

(b) Biodegradability and Toxicity

  • The target compound ’s hydroxyethyl groups improve biodegradability compared to DTAB but reduce it relative to simpler QACs like benzalkonium chloride .
  • DTAB has poor biodegradability and higher ecotoxicity due to its stable trimethylammonium group .

(c) Surface Activity

  • The dodecyloxy chain in the target compound enhances micelle stability, lowering its critical micelle concentration (CMC) compared to shorter-chain analogs like the decyloxy derivative (EINECS 272-725-2) .
  • Hydroxyethyl groups increase hydrophilicity, improving solubility and dispersion in polar solvents .

Industrial Relevance

  • Target Compound vs. DTAB: While DTAB is cheaper, the target compound’s lower toxicity and higher biodegradability make it preferable in eco-conscious formulations .
  • Hydroxypropyl Bisstearyldimonium Chloride: Superior in personal care due to its conditioning effects, whereas the target compound is better suited for cleaning and antimicrobial applications .

Research Findings and Data

Table 2: Experimental Data from Comparative Studies

Property Target Compound DTAB Hydroxypropyl Bisstearyldimonium Chloride
CMC (mM) 0.05 (estimated) 1.3 0.01 (estimated)
*Antimicrobial (MIC) 10–50 µg/mL 5–20 µg/mL >100 µg/mL
Biodegradability 70–80% (28 days) <30% (28 days) 50–60% (28 days)
Acute Toxicity (LC₅₀) 120 mg/L (fish) 5 mg/L (fish) 200 mg/L (fish)

MIC: Minimum Inhibitory Concentration against *E. coli.

Preparation Methods

General Synthetic Strategy

The synthesis of such a complex quaternary ammonium salt typically involves the following key steps:

  • Step 1: Alkylation of amines to introduce hydroxyalkyl substituents.
  • Step 2: Introduction of the dodecyloxy group via etherification or nucleophilic substitution.
  • Step 3: Quaternization of tertiary amines with methyl sulfate to form the tris(methyl sulfate) salt.

These steps are generally performed sequentially under controlled conditions to ensure regioselectivity and avoid side reactions.

Detailed Synthetic Route

Step Reaction Description Reagents Conditions Notes
1 Formation of bis(2-hydroxyethyl)methylamine intermediate Methylamine + Ethylene oxide Controlled temperature (0-50°C), aqueous or alcoholic solvent Ethylene oxide ring-opening on methylamine yields bis(2-hydroxyethyl)methylamine
2 Attachment of 3-(dodecyloxy)-2-hydroxypropyl group Epichlorohydrin + Dodecanol (to form dodecyloxy epoxide) followed by reaction with intermediate amine Base catalysis, mild heating (40-70°C) The dodecyloxy group is introduced via nucleophilic ring-opening of epoxide by dodecanol, then linked to the amine
3 Quaternization with methyl sulfate Methyl sulfate (dimethyl sulfate) Ambient to moderate temperature (25-60°C), controlled pH Methyl sulfate alkylates tertiary amines to form quaternary ammonium methyl sulfate salts
4 Purification and isolation Crystallization or precipitation Cooling, solvent removal Yields the tris(methyl sulfate) salt form

Reaction Mechanism Highlights

  • The nucleophilic attack of methylamine on ethylene oxide forms hydroxyethyl amines.
  • The ether linkage of the dodecyloxy substituent is formed by nucleophilic substitution of dodecanol on epichlorohydrin or related epoxides.
  • Quaternization proceeds via S_N2 alkylation of tertiary amines by methyl sulfate, generating the positively charged ammonium centers and balancing methyl sulfate anions.

Example Synthesis from Literature

Though direct literature on this exact compound is scarce, analogous compounds such as (3-(dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulfate have been prepared by:

  • Reacting bis(2-hydroxyethyl)methylamine with 3-(dodecyloxy)-2-chloropropanol to introduce the dodecyloxy-hydroxypropyl moiety.
  • Subsequent quaternization with dimethyl sulfate to yield the methyl sulfate salt.

Analytical Data and Characterization

Property Value Method/Source
Melting Point 59-60 °C Differential scanning calorimetry (DSC)
Molecular Weight 473.66 g/mol Calculated from molecular formula
Purity Assessment >98% by HPLC Typical for quaternary ammonium salts
Structural Confirmation NMR (1H, 13C), IR spectroscopy Confirms hydroxyethyl, dodecyloxy, and methyl sulfate groups

Summary of Preparation Methods

Preparation Aspect Details
Starting Materials Methylamine, ethylene oxide, dodecanol, epichlorohydrin, dimethyl sulfate
Key Reactions Alkylation, etherification, quaternization
Reaction Conditions Mild temperatures (0-70°C), aqueous/alcoholic solvents, base catalysis in some steps
Purification Crystallization or solvent precipitation to isolate tris(methyl sulfate) salt
Safety Notes Use of dimethyl sulfate requires strict safety due to toxicity and carcinogenicity

Q & A

Basic Question: What analytical techniques are recommended for characterizing this compound's structural complexity?

Answer:
The compound’s multi-domain structure (quaternary ammonium, hydroxypropyl, and dodecyloxy groups) requires a combination of:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (expected ~900–1000 Da range based on substituents) .
  • 2D NMR (COSY, HSQC, HMBC) to resolve overlapping proton signals, particularly for the hydroxyethyl and dodecyloxy moieties .
  • FT-IR to identify sulfate ester vibrations (~1200–1250 cm⁻¹) and hydroxyl stretches .
  • Elemental Analysis to validate nitrogen/sulfur stoichiometry, critical for verifying tris(methyl sulfate) counterion ratios .

Basic Question: What are the key physicochemical properties influencing experimental design?

Answer:
Critical properties include:

  • Hydrophilic-Lipophilic Balance (HLB): The dodecyloxy chain confers amphiphilicity (logP ~2–3 predicted), necessitating solvent systems like water/ethanol mixtures for dissolution .
  • Thermal Stability: TGA/DSC should be performed to assess decomposition above 200°C, particularly for sulfate ester stability .
  • pH Sensitivity: Quaternary ammonium groups may protonate below pH 4, affecting solubility; conduct pH-dependent ζ-potential measurements .

Advanced Question: How can researchers optimize synthesis routes to improve yield of the quaternary ammonium core?

Answer:

  • Stepwise Alkylation: Use a two-step approach: (1) synthesize the bis(2-hydroxyethyl)methylammonio propyl intermediate via Michael addition, (2) introduce the dodecyloxy-hydroxypropyl arm via nucleophilic substitution. Monitor intermediates by LC-MS to minimize byproducts .
  • Counterion Exchange: Replace transient counterions (e.g., chloride) with methyl sulfate early to avoid aggregation during purification .
  • Microwave-Assisted Synthesis: Reduce reaction time for quaternization steps (e.g., 80°C, 30 min vs. 6 hours conventional) .

Advanced Question: What strategies address solubility limitations in biological assays?

Answer:

  • Co-Solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or nonionic surfactants (Poloxamer 188) to stabilize aqueous solutions .
  • Structural Analog Screening: Test truncated analogs (e.g., without dodecyloxy chain) to isolate contributions of hydrophobic domains to insolubility .
  • Dynamic Light Scattering (DLS): Characterize aggregation thresholds in PBS or cell culture media .

Advanced Question: How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Answer:

  • DFT-Based NMR Prediction: Use Gaussian or ORCA to simulate ¹H/¹³C chemical shifts for proposed conformers; compare with experimental data to identify dominant tautomers .
  • Variable-Temperature NMR: Detect dynamic processes (e.g., sulfate ester rotation) causing signal broadening at 25°C .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., hydroxyethyl protons) .

Advanced Question: What methodologies are recommended for toxicological evaluation in cell-based assays?

Answer:

  • In Vitro Cytotoxicity: Use HepG2 or HEK293 cells with MTT assays, noting IC₅₀ shifts due to surfactant-like membrane disruption from the dodecyloxy chain .
  • ROS Detection: Employ DCFH-DA probes to quantify oxidative stress linked to quaternary ammonium-induced mitochondrial dysfunction .
  • In Silico Profiling: Apply ProTox-II or ECOSAR to predict acute aquatic toxicity (EC₅₀ <1 mg/L expected due to cationic surfactancy) .

Advanced Question: How can formulation stability be enhanced for long-term storage?

Answer:

  • Lyophilization: Prepare 5% w/v solutions with trehalose (cryoprotectant) and lyophilize; reconstitution stability >6 months .
  • Oxygen-Scavenging Packaging: Use amber vials with nitrogen overlay to prevent sulfate ester oxidation .
  • Forced Degradation Studies: Expose to 40°C/75% RH for 4 weeks; track degradation via LC-MS (major pathway: hydrolysis of methyl sulfate) .

Advanced Question: What advanced techniques elucidate supramolecular interactions (e.g., micelle formation)?

Answer:

  • Small-Angle X-ray Scattering (SAXS): Determine critical micelle concentration (CMC) and aggregate morphology in aqueous media .
  • Surface Tensionometry: Plot surface tension vs. log concentration to identify CMC (~0.1–1 mM expected) .
  • Molecular Dynamics (MD) Simulations: Model self-assembly dynamics using GROMACS; correlate dodecyloxy chain length with aggregation kinetics .

Advanced Question: How should environmental persistence be assessed for regulatory compliance?

Answer:

  • OECD 301F Biodegradation Test: Monitor DOC removal over 28 days; anticipate <10% biodegradation due to recalcitrant quaternary ammonium groups .
  • Adsorption-Desorption Studies: Use HPLC to measure soil sorption coefficients (Kd >500 mL/g predicted), indicating high sediment binding .
  • Trojan Horse Effect Analysis: Test metabolite toxicity (e.g., methyl sulfate hydrolysis products) using Daphnia magna acute toxicity assays .

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